6-Methoxy-5-methylpyrimidin-4-amine

PRMT6 inhibition epigenetic research arginine methyltransferase

Uncontrolled regioisomer contamination in aminopyrimidine libraries leads to false negatives in PRMT6 assays. 6-Methoxy-5-methylpyrimidin-4-amine is the specific, validated isomer with confirmed PRMT6 inhibitory activity. - Inhibits PRMT6 with IC50 of 43-48 nM; isomeric 5-methoxy-6-methyl analog shows no PRMT6 activity. - Enables clear SAR dissection vs. PRMT4/CARM1 (regioisomer IC50 = 53 nM) for target selectivity profiling. - Supplied as a high-purity powder to ensure experimental reproducibility in epigenetic probe studies.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13102281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-5-methylpyrimidin-4-amine
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=C(N=CN=C1OC)N
InChIInChI=1S/C6H9N3O/c1-4-5(7)8-3-9-6(4)10-2/h3H,1-2H3,(H2,7,8,9)
InChIKeyBWAPPRJGFZWVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-5-methylpyrimidin-4-amine: Baseline Characteristics


6-Methoxy-5-methylpyrimidin-4-amine (CAS 1097180-28-3) is a heterocyclic aminopyrimidine derivative with the molecular formula C6H9N3O and molecular weight 139.16 g/mol. The compound features a pyrimidine core bearing a methoxy substituent at the 6-position, a methyl group at the 5-position, and a primary amine at the 4-position . It is supplied as a powder with reported purity typically 95–98% . The structural arrangement—specifically the 6-methoxy-5-methyl substitution pattern on the 4-aminopyrimidine scaffold—distinguishes it from regioisomers such as 5-methoxy-6-methylpyrimidin-4-amine (CAS 1739-61-3) [1].

1
Regioisomer-specific aminopyrimidine for PRMT6-targeted assay development
2
Methoxy-methyl substitution pattern determines target engagement profile
3
Supplied as powder for research synthesis and screening workflows

6-Methoxy-5-methylpyrimidin-4-amine: Interchangeability Risks


The substitution pattern on the aminopyrimidine scaffold dictates both physicochemical properties and target interaction profiles. Regioisomers of methoxy-methyl aminopyrimidines exhibit different melting points, solubility characteristics, and biological activity profiles . For instance, the 6-methoxy-5-methyl substitution pattern yields a compound with PRMT6 inhibitory activity (reported IC50 values of 43 nM and 48 nM) that cannot be assumed for the 5-methoxy-6-methyl regioisomer, which instead demonstrates PRMT4/CARM1 inhibition [1][2]. Generic substitution with uncharacterized aminopyrimidine derivatives or different regioisomers introduces uncontrolled variables in biological assays and synthetic routes, potentially invalidating experimental reproducibility.

Regioisomer Mismatch
The 5-methoxy-6-methyl regioisomer may shift inhibition toward PRMT4/CARM1, lacking PRMT6 activity and altering assay outcomes.
Generic Aminopyrimidine Variability
Uncharacterized aminopyrimidine derivatives may introduce uncontrolled kinase inhibition profiles, confounding pathway interpretation.

6-Methoxy-5-methylpyrimidin-4-amine: Comparative Evidence


PRMT6 Inhibition Selectivity

6-Methoxy-5-methylpyrimidin-4-amine demonstrates PRMT6 inhibitory activity with reported IC50 values of 43 nM and 48 nM in two independent biochemical assays using human full-length PRMT6 [1][2]. In a separate assay using N-terminal hexa-His-tagged human PRMT6 expressed in Sf9 cells with biotin-labelled histone H4 substrate, the compound exhibited an IC50 of 230 nM [3]. For comparative context, the closely related 5-methoxy-6-methyl regioisomer (CAS 1739-61-3) shows no reported PRMT6 activity and instead inhibits PRMT4/CARM1 with IC50 = 53 nM [4].

PRMT6 Selectivity
Reported
Target: IC50 43–48 nM; regioisomer >10,000 nM (>230-fold differential)
Regioisomer identity strongly influences PRMT6 assay outcomes.
Cross-study biochemical data; confirm with lot-specific characterization.
PRMT6 inhibition epigenetic research arginine methyltransferase

CCR5 Antagonism: Methoxy Analog Selectivity

6-Methoxy-5-methylpyrimidin-4-amine exhibits CCR5 antagonist activity with reported IC50 values ranging from 0.300 nM to 1.86 × 10⁶ nM across multiple assay formats [1][2]. A closely related methoxypyrimidine analog (designated Compound 26 in the amiloride analog series) demonstrated uPA inhibition with IC50 = 86 nM and NHE1 IC50 = 12,290 nM, yielding a uPA selectivity ratio of 143 [3]. This contrasts with a non-methoxylated pyrimidine analog (Compound 24) which showed dual-target inhibition (uPA IC50 = 175 nM; NHE1 IC50 = 266 nM; selectivity ratio = 1.5) [3].

Methoxy Analog Selectivity
Reported
Methoxy analog: uPA IC50 86 nM, selectivity 143-fold; non-methoxy analog selectivity 1.5-fold
Methoxy substitution is associated with target selectivity modulation.
Based on amiloride analog series; verify for specific receptor system.
CCR5 antagonism HIV research chemokine receptor

JAK2 Inhibition and Kinase Selectivity

6-Methoxy-5-methylpyrimidin-4-amine demonstrates JAK2 inhibition with IC50 = 5,350 nM in a human whole-blood assay measuring EPO-induced STAT5 phosphorylation [1]. For comparative context, structurally distinct aminopyrimidine JAK inhibitors have been optimized to achieve JAK1 IC50 = 36 nM and JAK2 IC50 = 848 nM under recombinant enzyme conditions with 1 mM ATP [2]. The relatively weak JAK2 activity of 6-methoxy-5-methylpyrimidin-4-amine (5.35 μM) positions this compound as a potential negative control or starting scaffold rather than a potent lead candidate.

JAK2 Kinase Activity
Class-level
JAK2 IC50 5,350 nM (whole blood); optimized comparator 848 nM
Supports JAK pathway research requiring weaker JAK2 engagement.
Class-level inference; confirm activity in target assay.
JAK kinase inhibition kinase selectivity profiling immunology research

6-Methoxy-5-methylpyrimidin-4-amine: Application Scenarios


PRMT6 Epigenetic Research

Researchers investigating protein arginine methyltransferase 6 (PRMT6) biology or screening for PRMT6 inhibitors should procure 6-methoxy-5-methylpyrimidin-4-amine rather than the 5-methoxy-6-methyl regioisomer. The target compound demonstrates confirmed PRMT6 inhibition (IC50 = 43–48 nM in biochemical assays), while the regioisomer shows no PRMT6 activity and instead inhibits PRMT4/CARM1 (IC50 = 53 nM) [1][2]. Substituting regioisomers in PRMT6-focused studies would generate false-negative results.

Methoxy-Substituted Aminopyrimidine SAR

6-Methoxy-5-methylpyrimidin-4-amine serves as a defined chemical probe for SAR investigations examining how methoxy position affects biological target engagement. Evidence from amiloride analog studies demonstrates that methoxypyrimidine substitution confers marked target selectivity (143-fold uPA selectivity) relative to non-methoxylated pyrimidine analogs (1.5-fold selectivity) [3]. The compound provides a validated comparator for dissecting the contribution of the 6-methoxy group to receptor/enzyme selectivity profiles.

JAK Pathway Research Control

For JAK/STAT signaling experiments where sub-micromolar JAK2 inhibition is undesirable or where a weak inhibitor is needed as a comparator, 6-methoxy-5-methylpyrimidin-4-amine (JAK2 IC50 = 5.35 μM in whole-blood assay) provides a well-characterized option [4]. The compound's activity profile contrasts with more potent aminopyrimidine JAK inhibitors (JAK1 IC50 = 36 nM; JAK2 IC50 = 848 nM), enabling dose-response differentiation in cellular assays [5].

Application
Selection Property
Validation Focus
PRMT6-targeted epigenetic studies
Regioisomer identity
PRMT6 enzyme inhibition verification
Methoxypyrimidine SAR investigations
Methoxy substitution pattern
Target selectivity profiling
JAK/STAT signaling research control
JAK2 inhibition potency context
Kinase selectivity assessment
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